molecular formula C15H12Cl2O2 B14443530 4',5-Dichloro-alpha-methyl-3-biphenylacetic acid CAS No. 75852-59-4

4',5-Dichloro-alpha-methyl-3-biphenylacetic acid

Cat. No.: B14443530
CAS No.: 75852-59-4
M. Wt: 295.2 g/mol
InChI Key: IVHRLHIWQXQHGQ-UHFFFAOYSA-N
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Description

4’,5-Dichloro-alpha-methyl-3-biphenylacetic acid is a chemical compound with the molecular formula C15H12Cl2O2 and a molecular weight of 295.165 g/mol . This compound is characterized by the presence of two chlorine atoms attached to the biphenyl structure, along with a carboxylic acid group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5-Dichloro-alpha-methyl-3-biphenylacetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of 4’,5-Dichloro-alpha-methyl-3-biphenylacetic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4’,5-Dichloro-alpha-methyl-3-biphenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4’,5-Dichloro-alpha-methyl-3-biphenylacetic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4’,5-Dichloro-alpha-methyl-3-biphenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’,5-Dichloro-alpha-methyl-3-biphenylacetic acid is unique due to the presence of two chlorine atoms and a carboxylic acid group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and chemical synthesis.

Properties

CAS No.

75852-59-4

Molecular Formula

C15H12Cl2O2

Molecular Weight

295.2 g/mol

IUPAC Name

2-[3-chloro-5-(4-chlorophenyl)phenyl]propanoic acid

InChI

InChI=1S/C15H12Cl2O2/c1-9(15(18)19)11-6-12(8-14(17)7-11)10-2-4-13(16)5-3-10/h2-9H,1H3,(H,18,19)

InChI Key

IVHRLHIWQXQHGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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